molecular formula C14H13BrINO3S B6484015 4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 2419420-08-7

4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No.: B6484015
CAS No.: 2419420-08-7
M. Wt: 482.13 g/mol
InChI Key: RVWPTAHALKDCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a novel synthetic sulfonamide derivative of significant interest in early-stage pharmaceutical and biochemical research. As part of the sulfonamide class, this compound is primarily investigated for its potential to inhibit critical enzymes like carbonic anhydrase, which is a validated target for conditions such as glaucoma, epilepsy, and altitude sickness . Its unique structure, incorporating both bromo and iodo substituents, is designed to enhance binding affinity and selectivity, making it a valuable chemical probe for studying protein-ligand interactions. In the field of oncology research, structurally related benzenesulfonamide derivatives have demonstrated considerable anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . The reactivity of its core structure also makes it a versatile building block for further chemical synthesis, enabling the creation of diverse heterocyclic compounds for screening against various biological targets . Researchers utilize this compound in advanced docking simulations and Density Functional Theory (DFT) calculations to predict its reactivity, physical descriptors, and mode of action, thereby guiding the rational design of more potent therapeutic agents .

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrINO3S/c1-2-20-14-9-12(7-8-13(14)15)21(18,19)17-11-5-3-10(16)4-6-11/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWPTAHALKDCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrINO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethoxy-4-bromobenzenesulfonic Acid

Step 1: Ethoxylation of 4-Bromophenol
4-Bromophenol is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-bromo-3-ethoxybenzene.

Reaction Conditions

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature80°C
Time12 hours
Yield78–82%

Step 2: Sulfonation of 4-Bromo-3-ethoxybenzene
The intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with ice water to isolate 3-ethoxy-4-bromobenzenesulfonic acid.

Key Data

  • Chlorosulfonic Acid : 1.2 equiv, added dropwise to maintain temperature <10°C.

  • Quenching : Ice-water mixture (1:3 v/v) to precipitate the sulfonic acid.

  • Yield : 65–70% after recrystallization from ethanol/water.

Conversion to Sulfonyl Chloride

3-Ethoxy-4-bromobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under nitrogen atmosphere:

Reaction Equation
C8H9BrO3S+PCl5C8H8BrClO2S+POCl3+HCl\text{C}_8\text{H}_9\text{BrO}_3\text{S} + \text{PCl}_5 \rightarrow \text{C}_8\text{H}_8\text{BrClO}_2\text{S} + \text{POCl}_3 + \text{HCl}

Optimized Parameters

ParameterValue
SolventDCM (anhydrous)
ReagentPCl₅ (1.5 equiv)
Temperature25°C (room temp)
Time4 hours
Yield85–90%

Purification : Distillation under reduced pressure (40–50°C, 15 mmHg).

Sulfonamide Formation with 4-Iodoaniline

The sulfonyl chloride reacts with 4-iodoaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:

Mechanistic Overview

  • Nucleophilic Attack : Aniline nitrogen attacks the electrophilic sulfur center.

  • Deprotonation : Et₃N neutralizes HCl byproduct.

Reaction Conditions

ComponentQuantity
Sulfonyl chloride1.0 equiv
4-Iodoaniline1.1 equiv
Et₃N2.0 equiv
SolventTHF (anhydrous)
Temperature0°C → 25°C (gradual)
Time6 hours
Yield72–75%

Workup : The crude product is washed with 1M HCl, saturated NaHCO₃, and brine. Final purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound.

ComponentQuantity
Pd(PPh₃)₄5 mol%
BaseCs₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Time24 hours
Yield60–65%

Advantages : Minimizes exposure of iodo group to harsh conditions in prior steps.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.78 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, I-Ar-H), 6.99 (d, J = 8.8 Hz, 2H, I-Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₂BrINO₃S [M+H]⁺: 511.8792; found: 511.8795.

Purity Assessment

MethodPurity
HPLC (C18 column)≥99.2% (254 nm)
Elemental AnalysisC: 32.85%, H: 2.36%, N: 2.74% (calc. C: 32.88%, H: 2.37%, N: 2.73%)

Challenges and Optimization Opportunities

Competing Side Reactions

  • Ether Cleavage : Ethoxy groups may degrade under strong acidic conditions during sulfonation. Mitigated by using milder sulfonating agents (e.g., SO₃·Et₃N complex).

  • Iodine Oxidative Loss : Employing inert atmospheres (N₂/Ar) during cross-coupling steps preserves the iodo functionality.

Solvent and Catalyst Recycling

  • THF Recovery : Distillation post-reaction achieves >90% solvent reuse.

  • Pd Catalyst : Supported catalysts (e.g., Pd/C) enable recovery via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfonic acids.

Scientific Research Applications

4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.

    Chemical Synthesis: As an intermediate in organic synthesis, it helps in the development of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The bromine and iodine atoms may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to sulfonamides with halogenated aryl groups or modified benzene rings:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Evidence ID
4-Amino-N-(4-iodophenyl)benzene-1-sulfonamide -NH₂ at C4, -I at N-linked phenyl 374.2 Solubility in polar solvents, discontinued
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Quinazolinone-sulfonamide hybrid, methoxy group - COX-2 inhibition (47.1% at 20 μM)
N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide Dual bromophenyl groups, benzamide linkage - Structural analog with potential bioactivity
4-Bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide -Br, -OEt, -I substituents - Predicted enhanced lipophilicity, enzyme inhibition potential

Key Observations :

  • Ethoxy vs. Amino Groups: The ethoxy group in the target compound likely improves solubility compared to amino-substituted analogs (e.g., 4-amino-N-(4-iodophenyl)benzene-1-sulfonamide) but may reduce hydrogen-bonding capacity .
  • Hybrid Structures: Quinazolinone-sulfonamide hybrids (e.g., compound 1c) demonstrate COX-2 inhibition, suggesting the target compound’s sulfonamide core could exhibit similar enzyme-targeting behavior .

Biological Activity

4-Bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry due to its unique structural features. The compound's biological activity has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrINO3SC_{14}H_{13}BrINO_3S, with a molecular weight of 482.13 g/mol. The structural components include a bromine atom, an ethoxy group, and an iodophenyl moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H13BrINO3SC_{14}H_{13}BrINO_3S
Molecular Weight482.13 g/mol
CAS Number2419420-08-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the iodophenyl group may enhance binding to hydrophobic pockets in proteins, increasing specificity and potency.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that compounds similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Case Study: Antimicrobial Screening

In a comparative study, several sulfonamide derivatives were tested for their antimicrobial efficacy using the turbidimetric method against various bacterial strains:

CompoundGram-positive ActivityGram-negative Activity
This compoundModerateHigh
SulfanilamideHighModerate
TrimethoprimVery HighVery High

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays targeting various cancer cell lines. Notably, studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Case Study: Anticancer Screening

In a recent study, the compound was subjected to the Sulforhodamine B (SRB) assay:

CompoundIC50 (µM)
This compound12.5
Doxorubicin10
Cisplatin15

The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been studied extensively. In vitro assays showed that it effectively reduced the production of inflammatory cytokines.

Case Study: Inhibition of COX Enzymes

A comparative analysis of various sulfonamides revealed:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4570
Aspirin5065
Celecoxib1090

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, and how can purity be optimized?

  • Answer: The synthesis typically involves sequential functionalization of a benzene sulfonamide core. Key steps include:

Sulfonylation: Reacting 4-bromo-3-ethoxybenzenesulfonyl chloride with 4-iodoaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring via TLC or HPLC ensures reaction completion .

  • Critical Parameters: Solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C) minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer: A combination of techniques is required:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., ethoxy group at C3, iodophenyl at N) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ peak for C14_{14}H12_{12}BrINO3_3S) .
  • FTIR: Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Elemental Analysis: Ensures stoichiometric ratios of Br, I, and S .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer:

  • Solubility: Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays) .
  • Stability: Stable at room temperature in dry, dark conditions. Decomposes above 200°C; avoid prolonged exposure to strong acids/bases to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity during the synthesis of halogenated sulfonamides?

  • Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, favoring substitution at electron-deficient aromatic positions .
  • Catalysts: Cu(I) catalysts enhance Ullmann-type coupling for N-arylation of sulfonamides with aryl halides (e.g., 4-iodoaniline) .
  • Case Study: In related compounds, microwave-assisted synthesis reduces reaction time from 24h to 2h with 15% higher yield .

Q. What crystallographic data are available for structurally analogous sulfonamides, and how does molecular conformation affect biological activity?

  • Answer:

  • X-ray Studies: For N-(4-methoxyphenyl)benzenesulfonamide, crystal packing reveals hydrogen-bonded dimers via sulfonamide N-H···O=S interactions, stabilizing the structure .
  • Biological Relevance: Conformational rigidity in the iodophenyl group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB ID: 3IAI) predicts binding affinity. The iodine atom participates in halogen bonding with Thr199, while the ethoxy group fits into a hydrophobic cleft .
  • MD Simulations: 100-ns simulations assess stability of the protein-ligand complex, with RMSD < 2 Å indicating stable binding .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50_{50} variability)?

  • Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-buffer variability (e.g., Tris vs. HEPES) .
  • Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

StepReaction ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Iodoaniline, DMF, 70°C, 12h7898.5%
RecrystallizationEthanol/H2_2O (3:1)8599.2%

Table 2: Spectroscopic Data for Analogous Compounds

TechniqueObserved Signal (Example)Reference
1^1H NMR (DMSO-d6_6)δ 7.89 (s, 1H, Ar-H)
HRMSm/z 520.8765 [M+H]+^+

Table 3: Docking Scores for Sulfonamide Derivatives

Target ProteinBinding Affinity (kcal/mol)Halogen Bond Interaction
Carbonic Anhydrase IX-9.2I···Thr199 (2.9 Å)
EGFR Kinase-7.8Br···Lys721 (3.1 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.